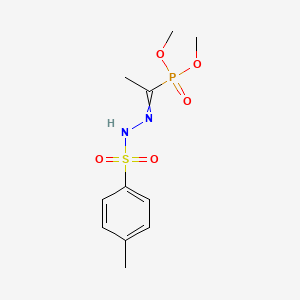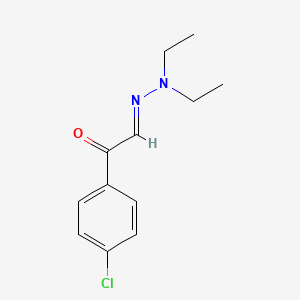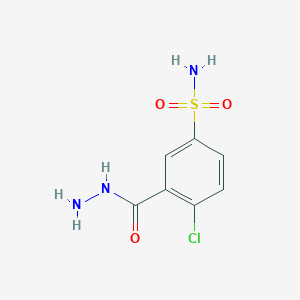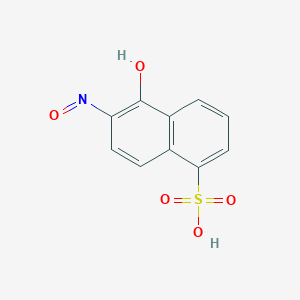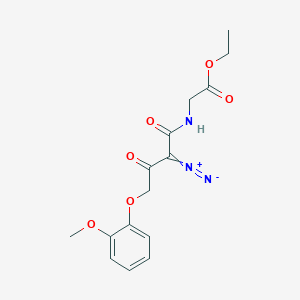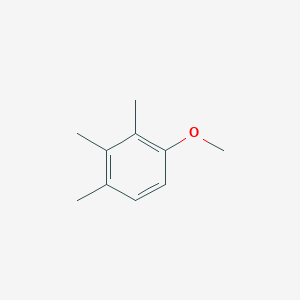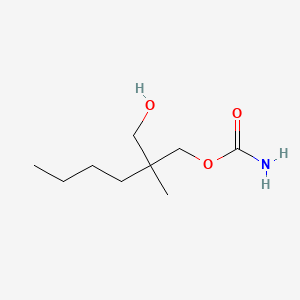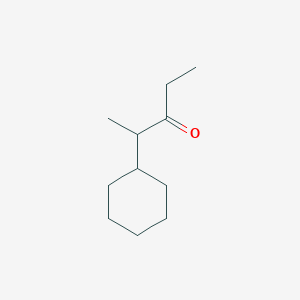
2,2'-Binaphthalene, 1,1',8,8'-tetramethoxy-6,6'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- is a complex organic compound characterized by the presence of two naphthalene units connected at the 2 and 2’ positions The compound is further substituted with methoxy groups at the 1,1’,8, and 8’ positions and methyl groups at the 6 and 6’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- typically involves multiple steps. One common approach starts with the transformation of readily available 2,2’,6,6’-tetramethoxy-1,1’-biphenyl. This compound undergoes a series of reactions, including the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring . The process involves the use of reagents such as CuCl2 and catalytic PdCl2, followed by hydrogenation and further transformations to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound is similar in structure but lacks the methoxy groups present in 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl-.
2,2’-Dimethyl-1,1’-binaphthalene: Another similar compound that differs in the position and type of substituents.
Uniqueness
The presence of methoxy groups at the 1,1’,8, and 8’ positions and methyl groups at the 6 and 6’ positions makes 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- unique
特性
CAS番号 |
17667-24-2 |
|---|---|
分子式 |
C26H26O4 |
分子量 |
402.5 g/mol |
IUPAC名 |
2-(1,8-dimethoxy-6-methylnaphthalen-2-yl)-1,8-dimethoxy-6-methylnaphthalene |
InChI |
InChI=1S/C26H26O4/c1-15-11-17-7-9-19(25(29-5)23(17)21(13-15)27-3)20-10-8-18-12-16(2)14-22(28-4)24(18)26(20)30-6/h7-14H,1-6H3 |
InChIキー |
SREDCDFRKOAWDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
